molecular formula C13H11NO3 B1322841 3-(4-Aminophenoxy)benzoic acid CAS No. 54579-63-4

3-(4-Aminophenoxy)benzoic acid

Cat. No. B1322841
CAS RN: 54579-63-4
M. Wt: 229.23 g/mol
InChI Key: ZIKOFLSRJZCPKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azo-benzoic acids is described in the first paper, where the precursors are benzaldehydes that undergo spectroscopic characterization. The synthesis involves azo-hydrazone tautomerism and acid-base dissociation in solution, which could be relevant to the synthesis of 3-(4-Aminophenoxy)benzoic acid . The third paper discusses the reaction of o-aminophenol with maleic anhydrides to produce benzoxazines and benzothiazines . This reaction could potentially be adapted for the synthesis of 3-(4-Aminophenoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometries of azo-benzoic acids were optimized using density functional theory in the first paper . This method could also be applied to 3-(4-Aminophenoxy)benzoic acid to predict its molecular structure and properties. The second paper provides insights into the structural characterization of co-crystals using X-ray single-crystal analysis , which could be useful if 3-(4-Aminophenoxy)benzoic acid forms co-crystals with other compounds.

Chemical Reactions Analysis

The first paper indicates that the azo-benzoic acids undergo tautomerism and dissociation reactions . These types of reactions could also be relevant for 3-(4-Aminophenoxy)benzoic acid, especially if it contains azo groups or if it is used in a pH-dependent environment.

Physical and Chemical Properties Analysis

The first paper's use of various spectroscopic techniques to characterize azo-benzoic acids suggests that similar methods could be employed to analyze the physical and chemical properties of 3-(4-Aminophenoxy)benzoic acid. The fourth paper discusses the synthesis of poly(ester-amide)s and their characterization using NMR spectroscopy . This information could be relevant if 3-(4-Aminophenoxy)benzoic acid is used as a monomer in polymer synthesis.

Scientific Research Applications

Application 1: Synthesis of Polyimides

  • Specific Scientific Field : Polymer Science
  • Summary of the Application : “3-(4-Aminophenoxy)benzoic acid” is used in the synthesis of polyimides, a class of polymers with a unique combination of properties. Their main advantages are high physical and mechanical characteristics in a wide range from cryogenic temperatures up to 250–300°C and heat resistance up to 400–450°C .
  • Methods of Application or Experimental Procedures : The synthesis of polyimides involves a two-stage process: polyacylation to give polyamic acid and imidization (cyclodehydration). The formation of polyamic acids (PAA) is a reversible reaction .
  • Results or Outcomes : The synthesis in benzoic acid takes place under mild conditions (140°C, 1–2 hour) to give completely imidized polyimides. The process becomes less sensitive to the basicity of diamines; therefore, low reactivity diamines can be involved .

Application 2: Photosensitive Polyimides

  • Specific Scientific Field : Material Science
  • Summary of the Application : “3-(4-Aminophenoxy)benzoic acid” is used in the development of photosensitive polyimides (PSPIs), which are indispensable materials for the field of semiconductors as insulation layers because of their high thermal stability, insulating properties, and good productivities .
  • Methods of Application or Experimental Procedures : The PSPIs are derived from poly(amic acid)s (PAAs) as precursors of polyimides and are transformed into polyimides by thermal treatment .
  • Results or Outcomes : The PSPIs have been applied as protective layers for circuit wiring on printed circuit boards. This new application requires high sensitivity, solution stability, and the ability to be developed by using aqueous alkaline solution .

properties

IUPAC Name

3-(4-aminophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKOFLSRJZCPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Jikei, K Fujii, G Yang, M Kakimoto - Macromolecules, 2000 - ACS Publications
Hyperbranched aromatic polyamide copolymers were prepared by direct polycondensation of 3-(4-aminophenoxy)benzoic acid (AB monomer) and 3,5-bis(4-aminophenoxy)benzoic …
Number of citations: 67 pubs.acs.org
M Jikei, K Fujii, MA Kakimoto - Journal of Polymer Science Part …, 2001 - Wiley Online Library
The copolymerization behavior of the one‐step direct polycondensation of 3,5‐bis‐(4‐aminophenoxy)benzoic acid (AB 2 monomer) and 3‐(4‐aminophenoxy)benzoic acid (AB monomer…
Number of citations: 29 onlinelibrary.wiley.com
K Ishihara, S Ohara, H Yamamoto - Macromolecules, 2000 - ACS Publications
Introduction. Polyamides are used in the production of synthetic fibers and engineering resins. Aromatic polyamides are particularly well-known as high-performance polymers due to …
Number of citations: 116 pubs.acs.org
G Yang, M Jikei, M Kakimoto - Macromolecules, 1999 - ACS Publications
Previous experiments from our group [Macromolecules 1998, 31, 5964] have established that thermal polymerization of 3,5-bis(4-aminophenoxy)benzoic acid (monomer 1) gave a …
Number of citations: 142 pubs.acs.org
M Jikei, M Kakimoto - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
The syntheses and properties of dendritic and hyperbranched aromatic polyamides and polyimides are reviewed. In addition to conventional stepwise reactions for dendrimer synthesis, …
Number of citations: 147 onlinelibrary.wiley.com
O Monticelli, S Fiori, A Mariani, S Russo, H Komber - e-Polymers, 2003 - degruyter.com
Aromatic polyamide (aramid) copolymers having a highly branched architecture were prepared by direct polycondensation of an AB 2 monomer (5-(4-aminobenzoylamino) isophthalic …
Number of citations: 2 www.degruyter.com
M Jikei, M Kakimoto - Progress in Polymer Science, 2001 - Elsevier
Hyperbranched polymers are highly branched macromolecules that are prepared through a one-step polymerization process. Many kinds of hyperbranched polymers have been …
Number of citations: 117 www.sciencedirect.com
M Scholl, Z Kadlecova, HA Klok - Progress in Polymer Science, 2009 - Elsevier
This article discusses the synthesis and properties of dendritic and hyperbranched polyamides. The first part of the article focuses on peptide dendrimers and starts with providing an …
Number of citations: 171 www.sciencedirect.com
B Mu, T Liu, W Tian - Macromolecular Rapid Communications, 2019 - Wiley Online Library
By combining the virtues of conventional linear and hyperbranched polymers, long‐chain hyperbranched polymers (LCHBPs) have attracted great attention. Therefore, a …
Number of citations: 41 onlinelibrary.wiley.com
S Banerjee, S Maji - High performance polymers and …, 2011 - Wiley Online Library
Aromatic polyamides (PAs) are classes of high performance polymers owing to their outstanding set of thermal and mechanical properties. This class of polymers is used for different …
Number of citations: 15 onlinelibrary.wiley.com

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